molecular formula C15H15NO3S B15255380 (2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

(2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

Cat. No.: B15255380
M. Wt: 289.4 g/mol
InChI Key: BUYVVFCEXOURNW-ONEGZZNKSA-N
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Description

(2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid is an organic compound that features a thiazole ring, a phenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Phenyl Group: The phenyl group with the desired substituents (3,5-dimethyl) can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the phenylthiazole derivative and malonic acid in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.

    Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals.

    Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which (2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity, while the acrylic acid moiety can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acetic acid: Similar structure but with an acetic acid moiety.

Uniqueness

The presence of the acrylic acid moiety in (2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid provides unique reactivity compared to its analogs

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

(E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H15NO3S/c1-10-5-12(3-4-14(17)18)6-11(2)15(10)19-7-13-8-20-9-16-13/h3-6,8-9H,7H2,1-2H3,(H,17,18)/b4-3+

InChI Key

BUYVVFCEXOURNW-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC2=CSC=N2)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CSC=N2)C)C=CC(=O)O

Origin of Product

United States

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